Betulonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Betulinic acid (BA) is a naturally occurring pentacyclic triterpene compound found in the bark of white birch trees []. Research suggests that BA possesses various properties that make it a promising candidate for cancer treatment. Here's a breakdown of its applications in scientific research:

Antitumor Activity

One of the most widely studied applications of BA is its antitumor activity. Studies have shown that BA can induce cancer cell death through various mechanisms, including:

- Mitochondrial oxidative stress: BA disrupts the normal function of mitochondria, the cell's powerhouses, leading to the production of harmful reactive oxygen species (ROS) that can damage and kill cancer cells [].

- Regulation of protein transcription factors: BA can influence the activity of certain proteins involved in cell growth and survival, ultimately leading to cancer cell death [].

- Inhibition of signaling pathways: BA can block specific signaling pathways, such as the STAT3 and NF-κB pathways, which are crucial for cancer cell proliferation and survival [].

These findings suggest that BA may be effective in treating various cancers. However, further research is needed to explore its efficacy and safety in clinical settings [].

Enhancing Chemotherapy

Another promising application of BA lies in its potential to enhance the effectiveness of existing chemotherapy drugs. Studies have shown that BA can increase the sensitivity of cancer cells to chemotherapy, potentially allowing for lower drug doses and reduced side effects [].

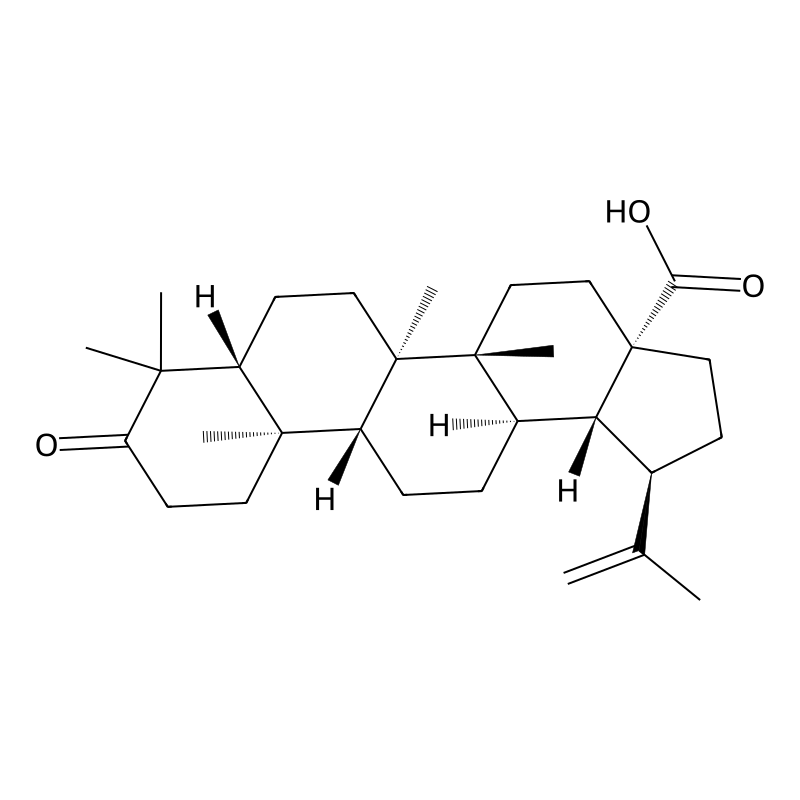

Betulonic acid is a naturally occurring pentacyclic triterpenoid derived from betulin, a compound found in the bark of birch trees. Structurally, it features a ketone group at the C-3 position and a carboxylic acid group at the C-28 position, which distinguishes it from its closely related compound, betulinic acid. Betulonic acid has garnered attention for its diverse biological activities, including potential anticancer properties and other therapeutic applications.

- Oxidation: Betulonic acid can be oxidized to form more reactive derivatives.

- Esterification: The carboxylic acid group allows for ester formation with alcohols.

- Amination: The carbonyl group can react with amines to form amides or other nitrogen-containing compounds.

- Click Chemistry: Betulonic acid derivatives can be synthesized using click chemistry, particularly with azides and alkynes to create triazole conjugates .

Betulonic acid exhibits significant biological activities, including:

- Anticancer Properties: It has shown potential in inhibiting the growth of various cancer cell lines, including breast and melanoma cancers. The mechanism involves inducing apoptosis through caspase activation and mitochondrial disruption .

- Antiviral Activity: Betulonic acid has demonstrated efficacy against certain viruses, contributing to its profile as a therapeutic agent .

- Anti-inflammatory Effects: Its ability to modulate inflammatory pathways adds to its therapeutic potential .

Several methods have been developed for synthesizing betulonic acid:

- Direct Oxidation of Betulin: A common method involves the Jones oxidation of betulin using chromium trioxide and sulfuric acid, yielding betulonic acid with high efficiency .

- Two-Step Synthesis: Another approach includes selective oxidation of betulin followed by further transformations to obtain betulonic acid derivatives .

- Biocatalysis: Recent advancements have explored biotechnological methods for synthesizing betulonic acid, enhancing sustainability and efficiency .

Betulonic acid has potential applications in:

- Pharmaceuticals: Due to its anticancer and antiviral properties, it is being researched as a lead compound for new drug development.

- Cosmetics: Its anti-inflammatory properties make it suitable for use in skincare products.

- Nutraceuticals: Potential health benefits may allow its incorporation into dietary supplements.

Interaction studies have indicated that betulonic acid can enhance the efficacy of other therapeutic agents. For example, combining it with conventional chemotherapeutics may lead to additive or synergistic effects against cancer cells. Research is ongoing to better understand these interactions and optimize therapeutic strategies .

Betulonic acid shares structural similarities with several other compounds, notably:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Betulinic Acid | Pentacyclic Triterpenoid | Hydroxyl group at C-3; known for strong anticancer activity |

| Lupeol | Pentacyclic Triterpenoid | Lacks carboxylic acid; exhibits anti-inflammatory properties |

| Oleanolic Acid | Pentacyclic Triterpenoid | Exhibits hepatoprotective effects; different functional groups |

| Ursolic Acid | Pentacyclic Triterpenoid | Known for anti-inflammatory and muscle-building properties |

Betulonic acid's unique ketone and carboxylic groups contribute to its distinct biological activities compared to these similar compounds. Its specific structural features enable targeted interactions in biological systems, making it a compound of interest in medicinal chemistry.

Betulonic acid is a lupane-type pentacyclic triterpenoid with the empirical formula C₃₀H₄₆O₃ and an average molecular mass of 454.7 g mol⁻¹ [1] [2].

Structural Characteristics

Pentacyclic Framework

The carbon skeleton consists of five fused rings (A–E). Rings A–D are six-membered and adopt chair conformations, whereas ring E is five-membered in a boat conformation [3]. This compact framework is typical of lupane triterpenes and confers high hydrophobicity and conformational rigidity.

Key Functional Groups

- Δ²⁰(²⁹) exocyclic double bond between C-20 and C-29

- Ketone carbonyl at C-3 (3-oxo)

- Terminal carboxyl group at C-28 (28-oic acid)

These groups serve as handles for selective oxidation, reduction, and condensation reactions [4].

3-Oxo and 28-Carboxylic Acid Moieties

The juxtaposition of an α,β-unsaturated ketone (3-oxo) with a β-methyl carboxylic acid (28-COOH) creates a conjugated electronic system that dominates the infrared and nuclear-magnetic-resonance signatures (Table 2) and governs much of the molecule’s reactivity [5] [4].

Physical Properties

| Property | Experimental Data | Key References |

|---|---|---|

| Appearance | White to light-beige crystalline powder [6] | 18 |

| Melting point | 247–249 °C (uncorrected) [7] | 9 |

| Density (calc.) | 1.065 g cm⁻³ ± 0.06 [8] | 5 |

| Partition coefficient (log P) | 7.65 (est.) [8] | 5 |

Melting Point

Differential-scanning calorimetry of purified material consistently gives a sharp endotherm at 247–249 °C, confirming high lattice order and the absence of polymorphic transitions up to decomposition [7].

Solubility Profile

| Solvent (25 °C) | Solubility | Source |

|---|---|---|

| Dimethyl-sulfoxide | 20 mg mL⁻¹ [9] | 17 |

| N,N-Dimethylformamide | 15 mg mL⁻¹ [10] | 19 |

| Ethanol | 10 mg mL⁻¹ (clear at 0.1% w/v) [9] [6] | 17 18 |

| Water (neutral pH) | < 0.02 µg mL⁻¹ (practically insoluble) [11] | 37 |

Mixed ethanol / DMSO systems enhance solubility up to 10% w/v at 85 °C through co-solvent effects on hydrogen-bonding and dielectric constant [12].

Spectroscopic Characteristics

Table 2. Principal IR and Raman Bands of Betulonic Acid Crystals (KBr, cm⁻¹)

| Mode (assignment) | FT-IR | FT-Raman | Reference |

|---|---|---|---|

| ν(O–H) stretch | 3400–3600 (broad) | 3380 (weak) | 15 |

| ν(C=O) carboxyl | 1682–1687 | 1680–1685 | 15 |

| ν(C=O) ketone | 1642–1647 | 1646 | 15 |

| νas, νs(CH₃/CH₂) | 2940 (strong) | 2930–2950 | 15 |

| CH₂ wag | 881 | 883 | 15 |

| Lattice modes | 85–132 | 85–132 | 15 |

Proton and carbon NMR (500 MHz, CDCl₃) show the carbonyl carbon at δC 218.1 ppm, carboxyl carbon at 175–178 ppm, olefinic carbons at 150.9 ppm (C-20) and 110.1 ppm (C-29), and characteristic methyl singlets between δH 0.80–1.05 ppm [4] [13].

Stereochemistry

Stereogenic Centers

Single-crystal X-ray diffraction of the methanol monosolvate revealed ten configurationally fixed chiral centres at C-3, C-5, C-8, C-9, C-10, C-13, C-14, C-17, C-18 and C-19 with absolute configuration

C3(S), C5(R), C8(R), C9(R), C10(R), C13(R), C14(R), C17(S), C18(R), C19(R) [3].

Public database entries list nine defined centres because the olefinic C-20 is treated as achiral [1].

Isomeric Forms

No configurational isomers are encountered naturally, but epimerisation at C-3 or C-28 can be induced during strong acid/base treatment, giving 3-epi- or 28-epi-betulonic acid. Diastereomeric acetylated or oxime derivatives at C-3 also exist and are readily separable by chromatography [13] [14].

Chemical Reactivity

Betulonic acid displays the typical reactivity of conjugated triterpene ketocarboxylic acids:

Reductive Transformations – Sodium borohydride or catalytic hydrogenation converts the 3-keto group to a 3β-hydroxy moiety, yielding betulinic acid quantitatively [15].

Condensation at C-3 – Reaction with hydroxylamine, aminoguanidine or thiosemicarbazide forms stable oxime, hydrazone or thiosemicarbazone derivatives that retain the pentacyclic core and exhibit modified hydrogen-bond patterns [14].

Esterification / Amidation at C-28 – The carboxyl group undergoes facile activation with thionyl chloride or carbodiimides, enabling the synthesis of esters, amides and ionic phosphonate salts that enhance water solubility and bioavailability [16].

Oxidative Decarboxylation – Lead tetra-acetate or PhI(OAc)₂–I₂ mediates decarboxylative rearrangement to 28-nor-lupenes, demonstrating the lability of the 28-COOH under single-electron transfer conditions [4].

These transformations underpin the prolific medicinal-chemistry programmes currently directed at antiviral, anticancer and metabolic applications of lupane triterpenoids.

Table 3. Summary of Core Physicochemical Data

| Parameter | Value |

|---|---|

| Molecular formula | C₃₀H₄₆O₃ [1] [2] |

| Molecular mass | 454.7 g mol⁻¹ [2] |

| Rings / skeleton | Pentacyclic lupane [3] |

| Chiral centres | 10 (absolute configuration listed in § 2.4) [3] |

| Melting point | 247–249 °C [7] |

| solubility DMSO | 20 mg mL⁻¹ [9] |

| solubility water | < 0.02 µg mL⁻¹ [11] |

| Key IR ν(C=O) | 1685 cm⁻¹ (acid); 1646 cm⁻¹ (ketone) [5] |